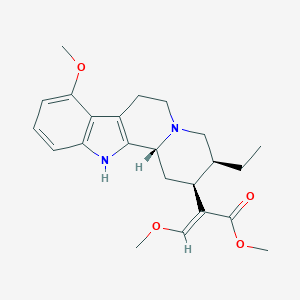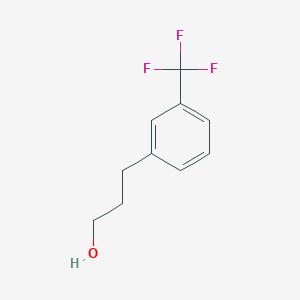
3-(3-(三氟甲基)苯基)丙醇
概述
描述
The compound "3-(3-(Trifluoromethyl)phenyl)propan-1-ol" is a trifluoromethylated organic molecule. Trifluoromethyl groups are known for their ability to influence the physical and chemical properties of molecules, often increasing their metabolic stability and lipophilicity, which can be beneficial in drug design . The presence of the phenyl group and the alcohol functionality in the compound suggests potential reactivity and applications in organic synthesis and material science.
Synthesis Analysis
The synthesis of related trifluoromethylated compounds often involves multi-step reactions with careful control over reaction conditions to ensure the introduction of the trifluoromethyl group. For instance, the synthesis of 1,1,1-trifluoro-2,3-epoxypropane was achieved through lipase-mediated kinetic resolution, indicating the potential for enantioselective synthesis of related compounds . Another method described the activation of an oxazoline ring followed by ring opening to introduce the trifluoromethyl group . Additionally, the synthesis of trifluoromethylated phthalocyanines involved reactions between hydroxypropylphenol derivatives and bromomethyl-trifluoromethylbenzene . These methods highlight the diverse synthetic strategies that can be employed to create trifluoromethylated compounds, including "3-(3-(Trifluoromethyl)phenyl)propan-1-ol".
Molecular Structure Analysis
The molecular structure of trifluoromethylated compounds can be complex, with the potential for various isomers and conformations. For example, the crystal structure of a related rhodium complex showed significant differences in bond lengths, indicating the influence of the trifluoromethyl group on the molecular geometry . The presence of the trifluoromethyl group can also affect the electronic structure of the molecule, as seen in the case of hexafluoropropan-2-ol derivatives, which form strong intermolecular hydrogen bonds in the crystal state .
Chemical Reactions Analysis
Trifluoromethylated compounds can participate in a variety of chemical reactions. The Michael reaction of trifluoro-1-propenyl phenyl sulfoxide with enolate anions is an example of how these compounds can be used as building blocks in organic synthesis . Cyclisation reactions of related alcohols have been shown to proceed through radical intermediates, demonstrating the reactivity of the alcohol functional group in these molecules . The Stille reaction has also been employed to synthesize trifluoromethylated ketones, showcasing the compatibility of these compounds with organometallic chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of "3-(3-(Trifluoromethyl)phenyl)propan-1-ol" and related compounds are influenced by the trifluoromethyl group. The introduction of this group can enhance the lipophilicity and stability of the molecule, which is beneficial for potential applications in medicinal chemistry . The spectroelectrochemical properties of trifluoromethylated phthalocyanines have been investigated, revealing their potential in electrochemical applications due to their electron-transfer properties . The ability to form strong hydrogen bonds can also affect the solubility and boiling points of these compounds .
科学研究应用
合成和光谱电化学性质
在Aktaş Kamiloğlu等人(2018年)的研究中,合成了包括3-(3-(三氟甲基)苯基)丙醇在内的新化合物。这些化合物被用于制备新型酞菁。对这些酞菁的电化学和光谱电化学性质进行了研究,显示了在电化学技术中的潜在应用性 (Aktaş Kamiloğlu, Akyüz, Koca, & Acar, 2018)。
立体控制合成和应用
Shimizu、Sugiyama和Fujisawa(1996年)展示了3-(3-(三氟甲基)苯基)丙醇在1,1,1-三氟-2,3-环氧丙烷的立体控制合成中的应用。这个过程涉及酶介导的醇的动力学分辨,展示了它在创建立体化合物中的实用性 (Shimizu, Sugiyama, & Fujisawa, 1996)。
区域和对映选择性反应
Li等人(2010年)利用3-(3-(三氟甲基)苯基)丙醇进行区域和对映选择性的环开反应。他们的研究侧重于生产胆固醇酯转移蛋白(CETP)抑制剂,表明该化合物在合成生物活性分子中的作用 (Li et al., 2010)。
环化研究
Houghton、Voyle和Price(1980年)探索了3-(邻氟苯基)丙醇的环化,这种化合物在结构上类似于3-(3-(三氟甲基)苯基)丙醇。他们成功地将这种化合物环化为色苷,展示了它在有机合成和环化合物的创造中的实用性 (Houghton, Voyle, & Price, 1980)。
安全和危害
未来方向
属性
IUPAC Name |
3-[3-(trifluoromethyl)phenyl]propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3O/c11-10(12,13)9-5-1-3-8(7-9)4-2-6-14/h1,3,5,7,14H,2,4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWXKQVIMGVVIBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10595957 | |
| Record name | 3-[3-(Trifluoromethyl)phenyl]propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10595957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-(Trifluoromethyl)phenyl)propan-1-ol | |
CAS RN |
78573-45-2 | |
| Record name | 3-(Trifluoromethyl)benzenepropanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78573-45-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[3-(Trifluoromethyl)phenyl]propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10595957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[3-(Trifluoromethyl)phenyl]-1-propanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.178 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


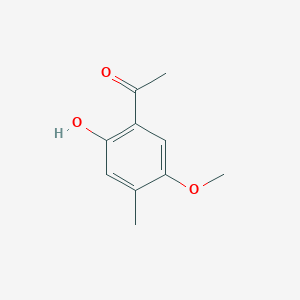
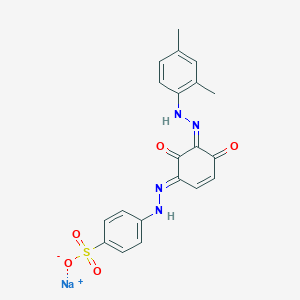
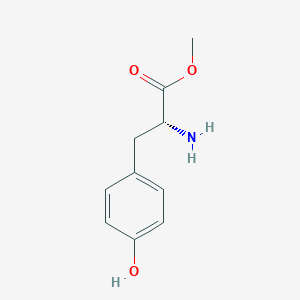
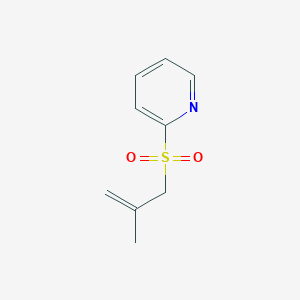
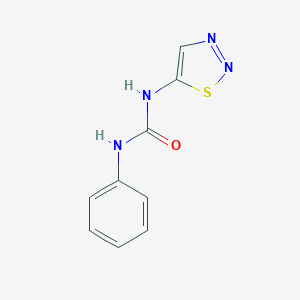
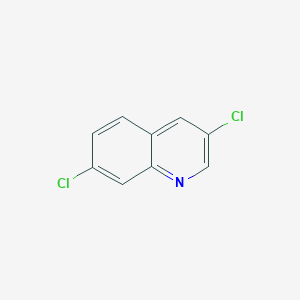

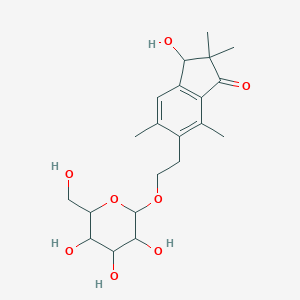
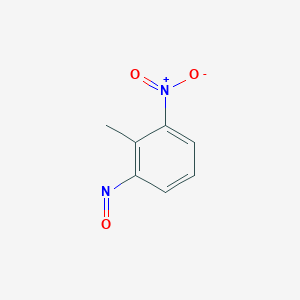
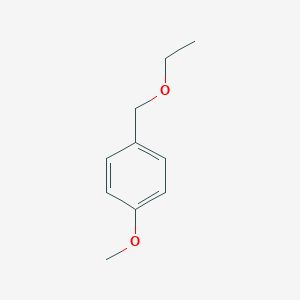
![[4-(Phenylmethoxy)phenyl][4-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-methanone](/img/structure/B128373.png)
![(2S)-2-[[(1S)-1-Carboxyethyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B128377.png)
